molecular formula C19H22N4O2 B2605869 4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide CAS No. 2379975-27-4

4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide

Cat. No.: B2605869
CAS No.: 2379975-27-4
M. Wt: 338.411
InChI Key: NTSBBERZTXSWGZ-UHFFFAOYSA-N
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Description

4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide is a complex organic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via a cyclization reaction involving hydrazine derivatives and diketones.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is formed via a nucleophilic substitution reaction.

    Attachment of the Prop-2-enyl Group: The prop-2-enyl group is attached through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid
  • Ethyl 2-[6-oxo-3-(4-chlorophenyl)pyridazin-1-yl]butanoate

Uniqueness

4-(6-Oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a piperidine ring and a prop-2-enyl group sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(6-oxo-3-phenylpyridazin-1-yl)-N-prop-2-enylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-12-20-19(25)22-13-10-16(11-14-22)23-18(24)9-8-17(21-23)15-6-4-3-5-7-15/h2-9,16H,1,10-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBBERZTXSWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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